The synthesis of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide typically involves multi-step reactions. One common method includes:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity .
2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide can undergo several notable chemical reactions:
The specific conditions for these reactions can vary widely based on solvent choice and temperature, affecting both yield and product distribution .
The mechanism of action of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide primarily involves its interaction with target proteins in biological systems. Key points include:
These interactions are crucial for its potential therapeutic applications in treating infections or other diseases .
The physical and chemical properties of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide include:
These properties are essential for determining how the compound behaves under various experimental conditions and its suitability for different applications .
The scientific applications of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide are diverse:
The compound 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]phenyl}acetamide exemplifies the complexities in naming heterocyclic sulfonamide derivatives. Its systematic IUPAC name is derived as follows:
Molecular formula C₁₃H₁₂ClN₃O₃S (MW: 325.78) is consistently reported [2] [5]. Ambiguities arise in commercial and patent literature due to:
Table 1: Nomenclature Ambiguities in Commercial Sources
Source | Reported Name | Molecular Formula | Heterocycle Specified |
---|---|---|---|
ChemicalBook [1] | 2-Chloro-N-[4-[(pyrimidin-2-ylamino)sulfonyl]phenyl]acetamide | C₁₂H₁₁ClN₄O₃S | Pyrimidin-2-yl |
Santa Cruz Biotech [5] | 2-chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]phenyl}acetamide | C₁₃H₁₂ClN₃O₃S | Pyridin-2-yl |
Jiuzhou Chem [7] | 2-CHLORO-N-{4-[(PYRIMIDIN-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE (CAS 104246-28-8) | C₁₂H₁₁ClN₄O₃S | Pyrimidin-2-yl |
These discrepancies necessitate rigorous verification via analytical data (NMR, mass spectrometry) to ensure structural fidelity during procurement or synthesis.
While this specific compound lacks clinical data, analogs like liposomal gemcitabine (FF-10832) illustrate regulatory pathways for related acetamide-based kinase inhibitors. Key considerations:
Table 2: Orphan Drug Designation Requirements and Acetamide Compound Applications
Requirement | Application to Kinase-Targeting Acetamides | Example (FF-10832) |
---|---|---|
Rare Disease Prevalence | Disease incidence ≤200,000 in the U.S. | Biliary tract cancer (16,000 U.S. cases/year) |
Therapeutic Rationale | Superior efficacy/targeting vs existing therapies; kinase inhibition critical to disease pathology | Liposomal gemcitabine enhances tumor delivery |
Preclinical Evidence | In vitro/vivo data showing mechanism of action and safety | Phase 1/2 trials demonstrating pharmacokinetic benefits |
Regulatory Incentives | 7-year exclusivity, clinical trial subsidies | Granted ODD in 2025 for BTC |
Patent protection for sulfonyl phenylacetamide derivatives hinges on three criteria: novelty, inventive step, and industrial applicability.
Jurisdictional nuances exist:
Table 3: Patentability Criteria Across Jurisdictions for Sulfonyl Phenylacetamide Derivatives
Jurisdiction | Novelty Requirement | Inventive Step Threshold | Key Patent Examples |
---|---|---|---|
United States | No prior art disclosure | Non-obvious synthesis/application | US6936612B2 (CDK inhibitors) [8] |
European Union | Absolute novelty | Technical problem solved (e.g., stability) | CA3029960A1 (Polymorphs) [3] |
Japan | Global novelty | Industrial applicability | JP2020500001 (Synthetic methods) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7